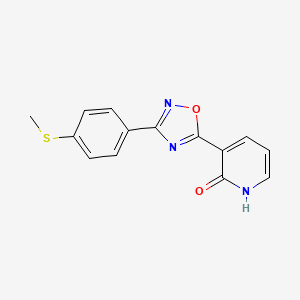

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-20-10-6-4-9(5-7-10)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUUGWPGPFUZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions

Starting Materials: : Commonly used starting materials include 4-(methylthio)benzonitrile and 2-hydroxypyridine.

Formation of 1,2,4-Oxadiazole: : The nitrile group undergoes cyclization with hydrazine or hydroxylamine derivatives to form the 1,2,4-oxadiazole ring.

Coupling Reaction: : The 1,2,4-oxadiazole intermediate is then coupled with 2-hydroxypyridine under specific conditions (e.g., using a base like potassium carbonate) to form the final product.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized temperature, pressure, and catalysts are crucial in these processes to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions:

Oxidation: : This compound can be oxidized to introduce sulfoxide or sulfone functionalities on the methylthio group.

Reduction: : Reducing agents can convert the oxadiazole ring to different nitrogen-containing heterocycles.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.

Substitution: : Various halogenating agents, alkylating agents, and conditions like acidic or basic environments.

Major Products Formed

These reactions yield a wide array of derivatives, including sulfoxides, sulfones, and different heterocyclic compounds, each with potential unique properties and applications.

Scientific Research Applications

Pharmacological Potential

The structural features of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suggest significant pharmacological potential, particularly as an allosteric modulator. Research indicates that compounds with similar structures have been explored for their ability to modulate metabotropic glutamate receptors, which are implicated in various central nervous system disorders such as anxiety and depression .

Case Study: Metabotropic Glutamate Receptor Modulation

A study identified novel allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), demonstrating that derivatives of oxadiazoles can enhance synaptic transmission and provide therapeutic effects in neurological conditions .

Antiviral Activity

Compounds containing oxadiazole moieties have shown promise in antiviral applications. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit significant activity against hepatitis C virus (HCV), which is a major cause of liver disease .

Case Study: Antiviral Efficacy

In a review focusing on benzimidazole derivatives, it was noted that specific substitutions within the oxadiazole framework can enhance antiviral potency. This highlights the potential for similar modifications in the target compound to yield effective antiviral agents .

Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents can influence their activity against cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases.

Case Study: COX Inhibition

Research has indicated that certain oxadiazole derivatives possess notable COX inhibitory effects, suggesting that this compound may exhibit similar properties when subjected to appropriate biological assays .

Data Table: Summary of Applications

Mechanism of Action

The compound's biological effects are mediated through its interaction with cellular targets. The oxadiazole and pyridin-2(1H)-one moieties contribute to its binding affinity with enzymes and receptors, disrupting their normal function and leading to therapeutic effects. Specific pathways, such as those involving oxidative stress or signal transduction, are often targeted.

Comparison with Similar Compounds

Trifluoromethoxy Substituent (IACS-28258 Intermediate)

The compound 5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (IACS-28258 intermediate) replaces the methylthio group with a trifluoromethoxy (OCF₃) group. The OCF₃ group is strongly electron-withdrawing, increasing lipophilicity (LogP) and metabolic stability compared to the methylthio (SMe) group. This substitution likely enhances binding affinity to hydrophobic enzyme pockets, as seen in inhibitors targeting mammalian complex I .

Bromobenzyl Derivative

In 1-(3-bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, a bromine atom is introduced at the benzyl position. However, it may also elevate toxicity risks due to reactive intermediates .

Methylsulfonylpiperidine Derivative

The compound 1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one incorporates a methylsulfonylpiperidine group, enhancing solubility via the sulfonyl group’s polarity. This modification could improve pharmacokinetic properties, such as oral bioavailability, compared to the less polar methylthio analog .

Functional Group Modifications on the Oxadiazole Core

Aminoethyl Substituent

1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride (from ECHEMI) features a polar aminoethyl group. This substitution increases water solubility but may reduce blood-brain barrier penetration due to heightened polarity. The protonated amine at physiological pH could facilitate ionic interactions in biological targets .

Data Table: Structural and Property Comparison

| Compound Name | Substituent on Phenyl | Additional Groups | MW (g/mol)* | LogP (Predicted)* | Key Properties |

|---|---|---|---|---|---|

| 3-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | SMe | None | ~315 | ~2.5 | Moderate lipophilicity, metabolic stability |

| 5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (IACS-28258 intermediate) | OCF₃ | None | ~355 | ~3.2 | High lipophilicity, electron-withdrawing |

| 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | OCF₃ | 3-Bromobenzyl | ~510 | ~4.0 | Halogen bonding potential, higher toxicity risk |

| 1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride | None | 2-Aminoethyl (charged) | ~258 | ~0.8 | High solubility, ionic interactions |

*Molecular weight (MW) and LogP values are estimates based on substituent contributions.

Research Findings and Implications

- However, SMe may offer better metabolic stability than OCF₃ in certain oxidative environments .

- Solubility vs. Permeability: Aminoethyl derivatives prioritize solubility over membrane permeability, making them suitable for extracellular targets, while methylthio/trifluoromethoxy analogs may excel in CNS applications .

- Synthetic Flexibility : The synthesis of these analogs (e.g., via EDCI/HOBT-mediated coupling and alkylation) demonstrates modularity for structure-activity relationship (SAR) studies .

Biological Activity

The compound 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.33 g/mol. The structure features a pyridinone core substituted with an oxadiazole ring and a methylthio group, which may enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds ranged from 16 mm to 24 mm when compared to standard antibiotics like Ceftizoxime and Ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 21 |

| Similar oxadiazole derivatives | E. coli | 18 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Research indicates that oxadiazole derivatives can induce cell death through mechanisms such as apoptosis and methuosis—a form of cell death characterized by the accumulation of vacuoles. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. The presence of the methylthio group is believed to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

- Modulation of Gene Expression : It may influence pathways related to cell survival and apoptosis through interaction with transcription factors.

Study on Antimicrobial Efficacy

A study conducted by Auctores Online evaluated a series of oxadiazole derivatives for their antimicrobial efficacy using the agar well diffusion method. The results indicated that several derivatives exhibited superior antibacterial activity compared to traditional antibiotics, highlighting the potential application of these compounds in treating bacterial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that specific modifications to the structure significantly influenced their cytotoxicity against glioblastoma cells. The study emphasized the importance of functional groups in enhancing biological activity and provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Q & A

Q. Resolution Steps :

Perform structure-activity relationship (SAR) studies with analogs (e.g., replacing methylthio with sulfonyl or halogen groups).

Validate assays using positive controls (e.g., known inhibitors) and replicate under standardized conditions.

Employ molecular docking to predict binding modes and identify key residues (e.g., oxadiazole interactions with catalytic lysine in kinases) .

Basic: What are the optimal reaction conditions for coupling the oxadiazole and pyridinone moieties during synthesis?

Key parameters include:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst : Use Pd/Cu-mediated cross-coupling for aryl-aryl bonds or acid/base catalysts for condensation.

- Temperature : 80–120°C for cyclization steps (e.g., oxadiazole formation via thermal dehydration).

Example : highlights refluxing in DMF with K₂CO₃ for coupling quinazoline and oxadiazole derivatives.

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Use in silico tools to predict:

- Solubility : LogP calculations (methylthio groups increase hydrophobicity; pyridinone may improve solubility via H-bonding).

- Metabolic stability : CYP450 metabolism predictions (sulfur groups may slow oxidation).

- Protein binding : Molecular dynamics simulations to assess plasma protein affinity.

Case Study : In , HRMS and solubility assays were paired with computational models to refine spirocyclic analogs’ bioavailability.

Basic: What spectroscopic techniques are essential for confirming the compound’s purity post-synthesis?

- HPLC : Retention time comparison with standards (≥95% purity).

- TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane eluent).

- Elemental analysis : Validate C, H, N, S content (±0.4% theoretical).

Advanced: How can regioselectivity challenges in the synthesis of the oxadiazole ring be addressed?

Regioselectivity in oxadiazole formation is influenced by:

- Precursor design : Use symmetric nitriles or hydroxylamine derivatives to minimize side products.

- Microwave-assisted synthesis : Enhances reaction control for 1,2,4-oxadiazole vs. 1,3,4-isomers.

- Protecting groups : Block reactive sites on the pyridinone core during cyclization .

Advanced: What mechanistic hypotheses exist for this compound’s interaction with biological targets like kinases or GPCRs?

Proposed mechanisms include:

- Hydrogen bonding : Pyridinone C=O and oxadiazole N atoms interacting with catalytic residues.

- π-π stacking : Aromatic moieties aligning with hydrophobic pockets in enzyme active sites.

- Redox modulation : Methylthio group acting as a radical scavenger or modifying cysteine residues .

Validation : Use surface plasmon resonance (SPR) for binding affinity measurements and crystallography (if feasible) for structural insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.